molecular formula C16H17NO3 B1400023 Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester CAS No. 1493447-94-1

Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester

Cat. No.: B1400023
CAS No.: 1493447-94-1
M. Wt: 271.31 g/mol
InChI Key: RBHBGGDPWFIUAH-UHFFFAOYSA-N
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Description

Benzoic acid derivatives are widely studied for their diverse biological and chemical properties. The compound Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester (hereafter referred to as the "target compound") features a benzoic acid backbone substituted at the para position with a [(phenylmethoxy)amino]methyl group and a methyl ester. For instance, Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (compound 1 in ) shares structural motifs, including esterified carboxyl groups and aromatic substitutions, making it a relevant comparator .

Properties

IUPAC Name

methyl 4-[(phenylmethoxyamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-16(18)15-9-7-13(8-10-15)11-17-20-12-14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHBGGDPWFIUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to obtain the final product. The synthetic route may involve the following steps:

    Formation of the phenylmethoxyamino intermediate: This can be achieved by reacting aniline with benzyl chloride in the presence of a base such as sodium hydroxide.

    Esterification: The intermediate is then reacted with methyl benzoate in the presence of a catalyst like sulfuric acid to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The phenylmethoxyamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Benzoic acid derivatives are often explored for their potential therapeutic effects. Notably, compounds with similar structures have been investigated for:

  • Bronchodilator Properties: Some derivatives have demonstrated the ability to relieve bronchospasm in preclinical models. For instance, compounds exhibiting β-adrenergic stimulant activity can be utilized in treating respiratory conditions such as asthma .
  • Cardiovascular Health: Certain benzoic acid derivatives are being studied for their role in managing cardiovascular disorders. They may serve as β-blockers with fewer side effects compared to traditional agents, making them promising candidates for treating hypertension and arrhythmias .

Material Science

The optical properties of benzoic acid derivatives are of particular interest in material science:

  • Liquid Crystalline Applications: Research has shown that para-substituted benzoic acids exhibit liquid crystalline behavior, which is crucial for developing advanced materials such as displays and sensors. The mesomorphic properties of these compounds can be tuned by modifying the alkyl chain length on the benzoic acid structure .
  • Optical Bandgap Engineering: Studies indicate that the optical bandgap of these compounds can be adjusted through structural modifications, which is beneficial for applications in photonics and optoelectronics .

Organic Synthesis

Benzoic acid derivatives serve as intermediates in the synthesis of more complex organic molecules:

  • Synthetic Intermediates: The compound can be utilized in the synthesis of pharmaceuticals and agrochemicals, acting as a building block for constructing more intricate molecular architectures.

Case Study 1: Bronchodilator Activity

In a study examining the bronchodilator effects of various benzoic acid derivatives, it was found that specific substitutions on the aromatic ring significantly enhanced their efficacy against acetylcholine-induced bronchospasm in guinea pigs. This highlights the potential therapeutic applications of benzoic acid derivatives in respiratory diseases.

Case Study 2: Liquid Crystal Characterization

A series of experiments involving para-substituted benzoic acids demonstrated their capability to form smectic phases when subjected to thermal analysis. Differential scanning calorimetry (DSC) and polarized optical microscopy (POM) were employed to characterize these phases, revealing insights into their stability and potential applications in liquid crystal displays.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester involves its interaction with specific molecular targets. The phenylmethoxyamino group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound’s structure can be compared to derivatives with variations in substituents, ester groups, or aromatic modifications. Key analogs include:

Compound Name Molecular Formula Key Substituents Biological Activity/Application Source
Benzoic acid, methyl ester C₉H₁₀O₂ Methyl ester at carboxyl group Repellent against insects
Benzoic acid, 2-methoxy-, methyl ester C₉H₁₀O₃ Methoxy at ortho, methyl ester Anti-inflammatory
Benzoic acid, 4-[(trimethylsilyl)oxy]-trimethylsilyl ester C₁₃H₂₂O₂Si₂ Silyl ether and ester groups Major GC-MS component in plant extracts
2-Acetylamino-benzoic acid, methyl ester (Av7) C₁₀H₁₁NO₃ Acetylamino at ortho, methyl ester Anti-tumor activity
p-Hydroxybenzoic acid methyl ester C₈H₈O₃ Hydroxy at para, methyl ester Antioxidant potential


Key Observations :

  • Ester Group Impact : The methyl ester group (common in all analogs) enhances volatility and bioavailability, as seen in GC-MS analyses (e.g., ).
  • Substituent Effects: Anti-inflammatory activity in 2-methoxy derivatives () contrasts with the anti-tumor properties of ortho-acetylamino analogs (), highlighting substituent-driven bioactivity variations.
  • Silylated Derivatives : 4-[(Trimethylsilyl)oxy]-trimethylsilyl ester () exhibits higher chromatographic abundance (22.09% peak area), suggesting stability and utility in analytical applications.

Analytical and Stability Profiles

  • GC-MS Performance : Esters with silyl groups (e.g., ) or nitro substituents (e.g., 4-nitrohistidine methyl ester in ) show distinct retention times and fragmentation patterns, aiding in identification .
  • Thermal Stability : Thermogravimetric analysis of analogs like 4-(4-pentenyloxy)-, 2-methoxy-1,4-phenylene ester () reveals decomposition temperatures, informing storage and handling protocols .

Biological Activity

Benzoic acid derivatives have garnered attention in pharmacological research due to their diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This article focuses on the compound Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester , exploring its biological activity through various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₅H₁₃NO₂
  • Molecular Weight : 241.27 g/mol
  • IUPAC Name : this compound

Antibacterial Activity

Research has demonstrated that benzoic acid derivatives exhibit significant antibacterial properties. A study evaluating the bactericidal activities of various benzoic acids found that certain derivatives, including methyl esters, were effective against pathogens such as Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. The effectiveness was quantified using dose-response plots which determined the concentration required to achieve a 50% reduction in colony-forming units (CFU) after 60 minutes (BA50) .

CompoundBA50 (mg/L)Active Against
Methyl Ester of Benzoic Acid0.026 - 0.166C. jejuni, E. coli, L. monocytogenes, S. enterica

Cytotoxicity and Genotoxicity

The genotoxic potential of benzoic acid derivatives has been investigated using various assays. For instance, benzoic acid, 2-[(1-hydroxy-3-phenylbutyl)amino], methyl ester was assessed for genotoxicity in human cell-based assays and was found not to induce micronuclei or exhibit mutagenic effects in the Ames test . However, it showed cytotoxic effects at higher concentrations.

Antifungal Activity

In addition to antibacterial properties, benzoic acid derivatives have shown promising antifungal activities. A study highlighted that specific synthesized compounds exhibited significant antifungal effects against various fungal pathogens. The molecular docking studies indicated favorable interactions with target enzymes involved in fungal metabolism .

The biological activities of benzoic acid derivatives are largely attributed to their ability to interact with biological macromolecules. For instance:

  • Protein Degradation Systems : Certain benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are crucial for protein homeostasis .
  • Enzyme Inhibition : Some derivatives inhibit key enzymes such as cathepsins B and L, contributing to their cytotoxic effects on cancer cells .

Case Studies

  • Antibacterial Efficacy : In a comparative study involving 70 compounds, those with hydroxyl substitutions exhibited enhanced antibacterial activity compared to their methoxy counterparts .
  • Cytotoxic Assessment : In vitro studies indicated that certain benzoic acid derivatives could induce apoptosis in cancer cell lines through activation of caspases and modulation of proteasomal activity .

Q & A

Q. What are the recommended synthetic routes for Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. For example, a related ester compound (CAS 455322-87-9) was synthesized via nucleophilic substitution of a methoxy group followed by esterification . Key steps include:

  • Protection of amino groups : Use benzyloxyamine to introduce the [(phenylmethoxy)amino]methyl moiety.
  • Esterification : Methyl ester formation via acid-catalyzed reaction with methanol.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
    Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm, and aromatic protons show splitting patterns dependent on substitution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ for C₁₇H₁₈NO₃: 284.1287). Compare with NIST reference data for related esters .
  • Infrared (IR) Spectroscopy : Key peaks include C=O (ester) at ~1720 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ .

Q. How can physicochemical properties (e.g., LogP, solubility) be experimentally determined?

Methodological Answer:

  • LogP (Partition Coefficient) : Use the shake-flask method with octanol/water phases. For analogous esters, LogP values range from 1.6–2.1, indicating moderate hydrophobicity .
  • Solubility : Measure in DMSO (common solvent for biological assays) and aqueous buffers (pH 1–10) via UV-Vis spectroscopy. Expect low aqueous solubility (<1 mg/mL) due to the ester and methoxy groups .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (e.g., typical ester decomposition above 200°C) .

Advanced Research Questions

Q. How can contradictions in thermal stability data be resolved for this compound?

Methodological Answer: Discrepancies in TGA/DSC results (e.g., decomposition onset varying by 10–20°C) may arise from sample purity or heating rates. To resolve:

  • Reproducibility : Repeat analyses at standardized heating rates (e.g., 10°C/min under N₂ atmosphere).
  • Complementary Techniques : Pair TGA with evolved gas analysis (EGA-MS) to identify volatile decomposition products. For example, CO₂ release may indicate ester cleavage .
  • Crystallinity Effects : Compare amorphous vs. crystalline samples; crystalline forms often show sharper DSC endotherms .

Q. What computational approaches are effective for predicting crystallographic behavior?

Methodological Answer:

  • SHELX Suite : Use SHELXL for refining crystal structures from X-ray diffraction data. The program handles complex substituents via restraints on bond lengths and angles .
  • Molecular Dynamics (MD) : Simulate packing arrangements using force fields (e.g., AMBER) to predict polymorphism. For esters with flexible side chains, multiple packing motifs are possible .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify hydrogen-bonding sites critical for crystal lattice stability .

Q. How can stereochemical outcomes in synthetic pathways be analyzed?

Methodological Answer:

  • Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers.
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra to assign absolute configuration .
  • X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., axial vs. equatorial placement of the phenylmethoxy group) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester
Reactant of Route 2
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Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester

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